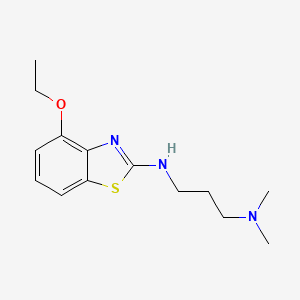

4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine

Overview

Description

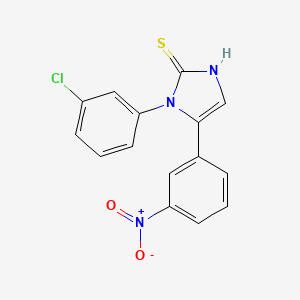

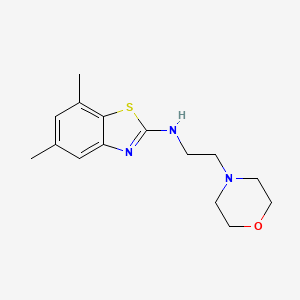

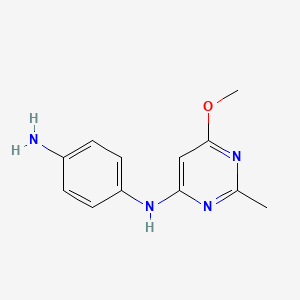

“4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine” is a chemical compound with the molecular formula C10H11N3O. It’s a structurally diverse compound bearing the 1,2,4-oxadiazole motif .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives like “this compound” can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .

Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .

Scientific Research Applications

Chemical Reactions and Properties

- Reactions with Alcohols and Amines : 3-Aryl-5-methyl-1,2,4-oxadiazoles, when heated with benzyl alcohol, produce aryl nitrile, benzyl acetate, and benzaldehyde. Benzylamine reacts similarly but more slowly. This reaction is important in understanding the chemical behavior of compounds like 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine (Brown, Clack, & Wilson, 1988).

Application in Material Science

- Corrosion Inhibition : Oxadiazole derivatives exhibit corrosion inhibition properties for metals like mild steel in acidic environments. This can be critical in industries where metal longevity is essential (Ammal, Prajila, & Joseph, 2018).

Medicinal Chemistry and Drug Development

Antimicrobial Activity : Certain derivatives of 1,3,4-oxadiazole show significant antimicrobial activity against various bacteria and fungi. This suggests potential for developing new antimicrobial agents (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).

Cytotoxic Agents : Synthesized N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines show promising cytotoxic activity against several cancer cell lines, indicating their potential as anti-cancer drugs (Ramazani et al., 2014).

Chemical Synthesis and Characterization

- Synthesis of Novel Compounds : Oxadiazoles are used in synthesizing a variety of novel compounds with potential applications in different fields, including medicinal chemistry (Carlsen & Jørgensen, 1994).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields including medicinal chemistry, development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .

Mechanism of Action

Target of Action

Compounds with the 1,2,4-oxadiazole core have been reported to exhibit a wide range of biological activities, including anticancer and anti-infective properties .

Mode of Action

It is known that oxadiazoles can interact with various biological targets due to their versatile heterocyclic scaffold .

Biochemical Pathways

Oxadiazoles have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (18921 g/mol) and its predicted LogP value (1.92) suggest that it may have favorable absorption and distribution characteristics.

Result of Action

Compounds with the 1,2,4-oxadiazole core have been reported to exhibit anticancer and anti-infective activities , suggesting that they may induce cell death or inhibit the growth of certain types of cells.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine. For instance, the compound’s stability may be affected by temperature, as suggested by its storage recommendation at room temperature . Additionally, its solubility in water (964.1 mg/L at 25°C) suggests that it may be more effective in aqueous environments.

properties

IUPAC Name |

[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-12-10(13-14-7)9-4-2-8(6-11)3-5-9/h2-5H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTDWUOSWUXAJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650987 | |

| Record name | 1-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

932742-86-4 | |

| Record name | 1-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid](/img/structure/B1416130.png)